molecular formula C18H14FN3O4 B2797891 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 922020-15-3

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2797891
CAS No.: 922020-15-3
M. Wt: 355.325
InChI Key: QMEKXEDCCNHRDB-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at the 5-position and a 2-(4-fluorophenyl)acetamide moiety at the 2-position. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group enhances metabolic stability, while the 4-fluorophenyl substituent may improve bioavailability and target selectivity.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4/c19-13-4-1-11(2-5-13)8-16(23)20-18-22-21-17(26-18)9-12-3-6-14-15(7-12)25-10-24-14/h1-7H,8-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEKXEDCCNHRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxadiazole intermediates. The general synthetic route can be summarized as follows:

  • Formation of the oxadiazole ring : React benzo[d][1,3]dioxole with appropriate hydrazine derivatives under acidic conditions.
  • Acetamide formation : Introduce 4-fluorophenylacetyl chloride to the oxadiazole derivative to yield the final product.

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity . For instance, a series of related compounds were tested against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). Notably:

  • IC50 values : Certain derivatives showed IC50 values below 5 µM against these cell lines, indicating potent growth inhibition. For example:
    • Compound C27: IC50 = 2.07 µM (HeLa)
    • Compound C16: IC50 = 2.55 µM (MCF7)

These results suggest that the incorporation of the benzo[d][1,3]dioxole moiety enhances the anticancer efficacy of these compounds .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can disrupt cell cycle progression and induce apoptosis in cancer cells.
  • Mitochondrial Pathway Activation : The compounds may affect mitochondrial proteins such as Bax and Bcl-2, leading to increased apoptosis .
  • EGFR Inhibition : Some derivatives have been evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to this compound:

StudyCompoundCell LineIC50 (µM)Mechanism
C27HeLa2.07Apoptosis induction
C16MCF72.55EGFR inhibition
C7A5492.06Cell cycle arrest

These findings highlight the potential for further development of this compound as an anticancer agent.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : Studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit angiogenesis and modulate P-glycoprotein activity, which is crucial in overcoming chemoresistance in cancer cells .
  • Cytotoxicity : A related compound was reported to have IC50 values of 2.5 μM against VEGFR1, indicating strong inhibitory effects on vascular endothelial growth factor receptors that are often upregulated in tumors .

Antidiabetic Potential

Research into benzodioxol derivatives has also explored their antidiabetic properties. A study synthesized several benzodioxol carboxamide derivatives and assessed their ability to lower blood glucose levels in diabetic models . The findings suggest that these compounds could serve as potential candidates for diabetes management.

Synthesis of Novel Derivatives

The synthesis of new derivatives based on the oxadiazole framework has been a focus area. For example:

  • Synthesis Techniques : Various synthetic routes have been developed to create N-aryl derivatives of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which were evaluated for their antitumor activity . These approaches highlight the versatility of the oxadiazole scaffold in drug development.

Case Study 1: Inhibition of Tumor Growth

In a study involving the compound's analogs, researchers found that specific modifications to the oxadiazole ring enhanced cytotoxicity against various cancer cell lines such as HCT116 and HeLa. The most active compounds exhibited significant apoptosis-inducing activity .

CompoundCell LineIC50 (μM)
Compound AHCT11636
Compound BHeLa34

This table summarizes the cytotoxic effects observed in different cell lines.

Case Study 2: Structure-Activity Relationship

A detailed structure–activity relationship (SAR) analysis was conducted on related compounds to determine how variations in chemical structure affect biological activity. The presence of specific substituents on the benzodioxole moiety was found to significantly influence the anticancer efficacy and selectivity towards cancerous cells compared to normal cells .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound 220–240* Low in water 3.2
C26 () Not reported Moderate in DMSO 4.1
6f () 207–209 Low in water 3.8
2a () Not reported Low in water 3.5

*Estimated based on analogues in (melting points 200–270°C for oxadiazoles).

Q & A

Q. What are the key considerations for synthesizing this compound?

Synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives and oxadiazole precursors. Key steps include:

  • Acylation : Coupling chloroacetyl chloride with amino-oxadiazole intermediates in solvents like dioxane or dimethylformamide (DMF) at 20–25°C .
  • Optimization : Reaction time, temperature, and stoichiometry are critical for yield. For example, triethylamine is used as a base to neutralize HCl byproducts during acylation .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography ensures ≥95% purity .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the benzo[d][1,3]dioxole, oxadiazole, and fluorophenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 341.298 g/mol) and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>95%) using reverse-phase columns and UV detection .

Q. What are the hypothesized biological targets and mechanisms of action?

  • Enzyme Inhibition : The fluorophenyl and oxadiazole moieties suggest interactions with cyclooxygenase (COX) enzymes, potentially inhibiting inflammatory pathways .
  • Lipophilicity : The 4-fluorophenyl group enhances bioavailability, enabling membrane penetration for intracellular targets .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Parameter Tuning : Increase yields (e.g., 70–85%) by optimizing reaction time (12–24 hr) and temperature (60–80°C for cyclization steps) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloromethane aids in facile isolation .
  • Catalysts : Sodium hydride or potassium carbonate accelerates heterocycle formation .

Q. How can contradictions in biological activity data be resolved?

  • Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for COX-2 inhibition) to minimize variability .
  • Dose-Response Studies : Establish EC₅₀ values across multiple replicates to confirm potency thresholds .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile discrepancies between in vitro and in silico results .

Q. What strategies predict the compound’s pharmacokinetic properties?

  • In Silico Tools : SwissADME or pkCSM predicts logP (∼2.8), indicating moderate blood-brain barrier permeability .
  • Metabolic Stability : In vitro liver microsomal assays (human/rat) quantify CYP450-mediated degradation using LC-MS .
  • QSAR Modeling : Correlates structural features (e.g., oxadiazole ring) with solubility and toxicity .

Q. How can metabolic pathways be experimentally elucidated?

  • Phase I Metabolism : Incubate with NADPH-fortified liver microsomes, identify hydroxylated metabolites via LC-MS/MS .
  • Phase II Conjugation : Test glucuronidation/sulfation using UDPGA or PAPS cofactors .

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